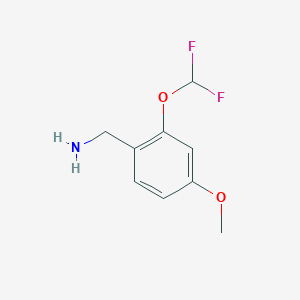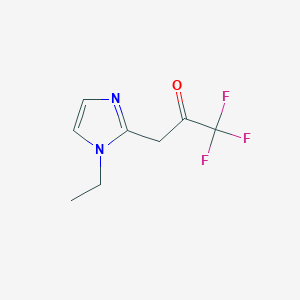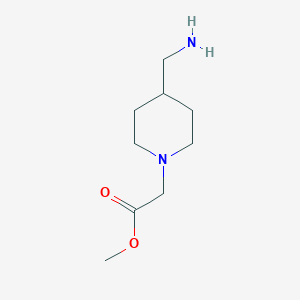![molecular formula C11H12ClNO B13522424 Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
Spiro[azetidine-3,2'-chromene]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[azetidine-3,2’-chromene]hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is characterized by its unique spirocyclic structure, which consists of an azetidine ring fused to a chromene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chromene]hydrochloride typically involves a multi-step process. One common method includes the cyclization of azetidine derivatives with chromene precursors under specific reaction conditions. For instance, the treatment of azetidine with chromene in the presence of a strong acid catalyst can lead to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of spiro[azetidine-3,2’-chromene]hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[azetidine-3,2’-chromene]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Spiro[azetidine-3,2’-chromene]hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, targeting various biological pathways for therapeutic purposes.
Industry: In industrial applications, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of spiro[azetidine-3,2’-chromene]hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[azetidine-3,2’-pyrrolidine]hydrochloride: Similar in structure but with a pyrrolidine ring instead of a chromene ring.
Spiro[azetidine-3,2’-indoline]hydrochloride: Contains an indoline ring, offering different chemical properties and reactivity.
Spiro[azetidine-3,2’-pyran]hydrochloride: Features a pyran ring, which affects its solubility and stability.
Uniqueness
Spiro[azetidine-3,2’-chromene]hydrochloride is unique due to its combination of the azetidine and chromene rings, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
spiro[azetidine-3,2'-chromene];hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-6,12H,7-8H2;1H |
Clé InChI |
SSCBFTLTKWPVSD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)C=CC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


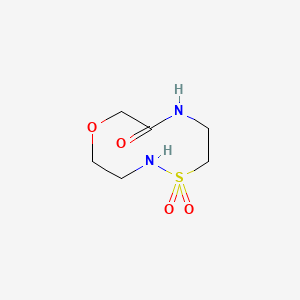
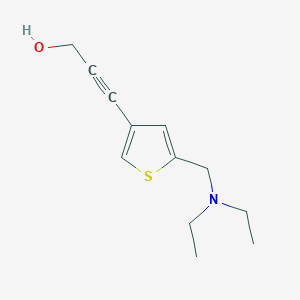
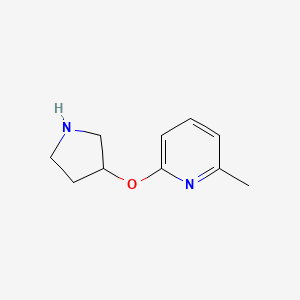

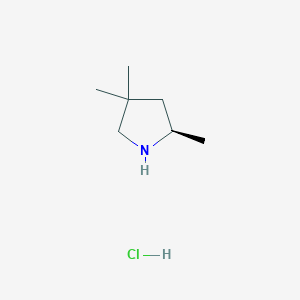

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
